molecular formula C9H14O4 B11908044 Methyl 3,5-dioxooctanoate CAS No. 36568-09-9

Methyl 3,5-dioxooctanoate

Cat. No.: B11908044
CAS No.: 36568-09-9
M. Wt: 186.20 g/mol
InChI Key: WIOUGEQKWPFNOB-UHFFFAOYSA-N
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Description

Methyl 3,5-dioxooctanoate is an organic compound with the molecular formula C9H14O4. It is a type of ester that contains two keto groups at the 3rd and 5th positions of the octanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dioxooctanoate can be synthesized through the acylation of β-keto ester dianions. For instance, the reaction of methyl acetoacetate with methyl butanoate under specific conditions yields this compound . The reaction typically involves the use of strong bases to generate the dianion intermediate, which then reacts with the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dioxooctanoate undergoes various types of chemical reactions, including:

    Oxidation: The keto groups can be further oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 3,5-dioxooctanoic acid.

    Reduction: 3,5-dihydroxyoctanoate.

    Substitution: Various substituted octanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dioxooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-dioxooctanoate involves its interaction with various molecular targets. The keto groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dioxohexanoate: Similar structure but with a shorter carbon chain.

    Methyl 3,5-dioxoheptanoate: Similar structure but with a different carbon chain length.

    Methyl 3,5-dioxononanoate: Similar structure but with a longer carbon chain.

Uniqueness

Methyl 3,5-dioxooctanoate is unique due to its specific carbon chain length and the positioning of the keto groups. This specific structure imparts distinct chemical and physical properties, making it suitable for particular applications where other similar compounds may not be as effective .

Properties

CAS No.

36568-09-9

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 3,5-dioxooctanoate

InChI

InChI=1S/C9H14O4/c1-3-4-7(10)5-8(11)6-9(12)13-2/h3-6H2,1-2H3

InChI Key

WIOUGEQKWPFNOB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)CC(=O)OC

Origin of Product

United States

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